molecular formula C13H10N4O2S B2963885 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide CAS No. 2034236-96-7

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide

Cat. No.: B2963885
CAS No.: 2034236-96-7
M. Wt: 286.31
InChI Key: OGGULMSNALQNTM-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide is a heterocyclic compound that features a furan ring, a pyrazine ring, and a thiazole ring. These rings are known for their biological activities and are often found in various pharmacologically active compounds. The presence of these rings in a single molecule makes this compound a compound of interest in medicinal chemistry and drug discovery.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the pyrazine ring: This involves the condensation of diamines with diketones or other suitable precursors.

    Formation of the thiazole ring: This can be synthesized by the cyclization of α-haloketones with thioureas or other sulfur-containing reagents.

    Coupling reactions: The furan, pyrazine, and thiazole intermediates are then coupled together using appropriate coupling agents and conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Furanones, pyrazine N-oxides, and thiazole S-oxides.

    Reduction: Dihydropyrazine derivatives and reduced thiazole derivatives.

    Substitution: Substituted furan, pyrazine, and thiazole derivatives.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide has various scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in studies to understand the biological pathways and mechanisms of action of heterocyclic compounds.

    Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)pyrazine-2-carboxamide
  • N-(thiazol-2-ylmethyl)pyrazine-2-carboxamide
  • N-(furan-3-ylmethyl)thiazole-4-carboxamide

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide is unique due to the combination of the furan, pyrazine, and thiazole rings in a single molecule. This unique structure may confer distinct biological activities and properties compared to other similar compounds. The presence of these three heterocyclic rings can enhance its binding affinity to various biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-13(11-7-20-8-17-11)16-5-10-12(15-3-2-14-10)9-1-4-19-6-9/h1-4,6-8H,5H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGULMSNALQNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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